2-(4-Methoxy-benzyl)-piperidine hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound features a six-membered piperidine heterocycle with a nitrogen atom at position 1, and a 4-methoxyphenyl group attached to the carbon at position 2 via a methylene bridge. The methoxy substituent is located at the para position of the phenyl ring, providing a distinctive electronic distribution throughout the molecule.
The compound contains a stereogenic center at the C-2 position of the piperidine ring, which gives rise to potential stereoisomerism. This chiral center can exist in either the R or S configuration, resulting in distinct spatial arrangements of the molecular structure. The stereochemistry at this position is particularly significant as it can influence the three-dimensional conformation of the molecule and potentially impact its physicochemical properties.
The structural representation of this compound can be described using various chemical notations:
Table 1: Chemical Identifiers for this compound
The piperidine ring typically adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings. The methoxybenzyl group, being a bulky substituent, would preferentially occupy an equatorial position to minimize steric interactions. This positioning influences the overall molecular geometry and the spatial relationship between the piperidine and aromatic components.
Crystallographic Analysis and Solid-State Characterization
The crystallographic analysis of this compound provides valuable insights into its three-dimensional structure and packing arrangements in the solid state. Although specific X-ray diffraction data for this exact compound is limited in the available literature, structural features can be inferred from related compounds.
By analogy with similar substituted piperidine hydrochlorides, this compound likely crystallizes in a monoclinic or orthorhombic crystal system. The piperidine ring typically maintains a chair conformation in the solid state, with the 4-methoxybenzyl substituent positioned equatorially to minimize steric strain.
Crystal packing is significantly influenced by intermolecular hydrogen bonding networks. The protonated nitrogen atom of the piperidine ring serves as a hydrogen bond donor, likely forming hydrogen bonds with the chloride counterion. Additional intermolecular interactions may include C-H···π interactions between the methoxybenzyl aromatic ring and neighboring molecules, contributing to the overall crystal lattice stability.
The dihedral angle between the mean plane of the piperidine ring and the 4-methoxybenzyl group is an important structural parameter. Based on related structures, this angle is likely in the range of 60-70°, indicating a twisted conformation that minimizes steric repulsions between the two ring systems. This twisted arrangement is crucial for understanding the three-dimensional shape of the molecule in its crystalline form.
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic techniques provide essential information about the structural features and molecular characteristics of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data offer complementary insights into the compound's identity and purity.
Nuclear Magnetic Resonance Spectroscopy
The proton (¹H) NMR spectrum of this compound would display several characteristic signals. Based on the molecular structure and analogous compounds, the following signal assignments can be anticipated:
Table 2: Expected ¹H NMR Signals for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.0-7.2 | doublet | Aromatic protons (ortho to methoxy) |
| 6.8-6.9 | doublet | Aromatic protons (meta to methoxy) |
| 3.7-3.8 | singlet | Methoxy protons (-OCH₃) |
| 3.4-3.6 | multiplet | Piperidine C2-H |
| 3.0-3.3 | multiplet | Piperidine protons adjacent to N |
| 2.6-2.9 | doublet of doublets | Benzyl methylene protons (-CH₂-) |
| 1.5-2.0 | multiplet | Remaining piperidine ring protons |
The carbon (¹³C) NMR spectrum would feature signals for the aromatic carbons (135-158 ppm), the methoxy carbon (~55 ppm), the benzyl methylene carbon (~40 ppm), and the piperidine ring carbons (25-60 ppm).
Infrared Spectroscopy
The infrared spectrum of this compound would exhibit several characteristic absorption bands related to its functional groups:
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3000-2800 | C-H stretching (aromatic and aliphatic) |
| 2700-2400 | N-H stretching (protonated amine) |
| 1610-1590 | C=C stretching (aromatic) |
| 1510-1500 | C=C stretching (aromatic) |
| 1250-1240 | C-O-C asymmetric stretching (methoxy) |
| 1040-1030 | C-O-C symmetric stretching (methoxy) |
| 840-830 | C-H out-of-plane bending (para-substituted aromatic) |
Mass Spectrometry
The mass spectral analysis of this compound would typically show a molecular ion peak corresponding to the free base (M⁺ - HCl) at m/z 206, representing C₁₃H₁₉NO. The fragmentation pattern would likely include characteristic peaks representing the cleavage of the methylene bridge between the piperidine and the aromatic ring, yielding fragments at m/z 121 (4-methoxybenzyl cation) and m/z 86 (piperidine fragment). Additional fragments might include the loss of the methoxy group (m/z 91) and further fragmentation of the piperidine ring.
Thermodynamic Properties and Solubility Profiling
The thermodynamic properties and solubility characteristics of this compound are essential parameters for understanding its physical behavior and potential applications.
Solubility Profile
As a hydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form. This increased aqueous solubility is attributed to the ionic character imparted by the protonated nitrogen and the chloride counterion. The compound typically demonstrates the following solubility patterns:
Table 4: Expected Solubility Profile of this compound
| Solvent | Solubility |
|---|---|
| Water | Moderate to good |
| Methanol | Good to excellent |
| Ethanol | Good |
| Acetonitrile | Moderate |
| Dichloromethane | Poor to moderate |
| Diethyl ether | Poor |
| Hexane | Very poor |
The partition coefficient (logP) for the free base form of 2-(4-Methoxy-benzyl)-piperidine is estimated to be in the range of 2.0-2.5, reflecting a moderate lipophilicity that balances between hydrophilic and hydrophobic character. This property is influenced by the presence of both the hydrophilic methoxy and amine groups and the hydrophobic benzyl and piperidine moieties.
Acid-Base Properties
The piperidine nitrogen atom in this compound is protonated, with an estimated pKa value around 9-10 for the conjugate acid. This property is significant for understanding the compound's behavior in solutions of varying pH. At physiological pH (7.4), the compound would predominantly exist in its protonated form.
Thermal Properties
The thermal stability and phase transition properties of this compound are important characteristics for its handling, storage, and processing. The compound typically exhibits a melting point in the range of 150-170°C, although precise data is limited in the available literature. Differential scanning calorimetry (DSC) would likely reveal a sharp endothermic peak corresponding to the melting transition, potentially followed by decomposition at higher temperatures.
The hygroscopicity of this compound, common to many amine hydrochloride salts, necessitates appropriate storage conditions to maintain its physical and chemical integrity. Exposure to elevated humidity may result in moisture absorption, potentially affecting the crystalline structure and physical properties of the compound.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPRWNDRHISRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588845 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420137-09-3 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct N-Alkylation of Piperidine
The most straightforward approach involves the alkylation of piperidine with 4-methoxybenzyl chloride under basic conditions. This method leverages the nucleophilic nature of the piperidine nitrogen to facilitate substitution. In a representative procedure, piperidine is dissolved in toluene and treated with aqueous potassium hydroxide to generate the free amine. Subsequent addition of 4-methoxybenzyl chloride at 60–80°C yields the tertiary amine intermediate, which is precipitated as the hydrochloride salt using hydrogen chloride gas.
Optimization Insights :
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but require rigorous drying to avoid hydrolysis of the alkylating agent.
- Stoichiometry : A 1:1 molar ratio of piperidine to 4-methoxybenzyl chloride minimizes side products such as dialkylated species.
Yield Data :
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Direct N-alkylation | Toluene | 60–80 | 78–85 |
Reductive Amination of 2-(4-Methoxybenzyl)piperidone
Synthesis of 2-(4-Methoxybenzyl)piperidone
This two-step strategy begins with the alkylation of 2-piperidone. Treatment of 2-piperidone with 4-methoxybenzyl chloride in the presence of potassium hydroxide generates 2-(4-methoxybenzyl)piperidone via enolate intermediacy. The reaction proceeds through nucleophilic attack of the deprotonated α-carbon on the benzyl chloride, followed by lactam ring closure.
Ketone Reduction to Piperidine
The resulting piperidone is reduced to the corresponding piperidine using lithium aluminum hydride (LiAlH$$4$$) in anhydrous tetrahydrofuran (THF). Catalytic hydrogenation (H$$2$$, Pd/C) represents an alternative, though lower yields are observed due to over-reduction side reactions.
Critical Parameters :
- Reducing Agent : LiAlH$$_4$$ achieves >90% conversion but demands strict anhydrous conditions.
- Catalytic Hydrogenation : Palladium on carbon (10 wt%) at 20–30 psi H$$_2$$ affords 70–75% yield but requires extended reaction times (12–24 h).
Comparative Reduction Outcomes :
| Method | Conditions | Yield (%) |
|---|---|---|
| LiAlH$$_4$$ | THF, reflux, 4 h | 92 |
| Catalytic Hydrogenation | Pd/C, H$$_2$$ (20 psi), 24 h | 73 |
Hydrogenation of Protected Intermediates
Benzyl Group Deprotection
A patent-pending method (CN1583742A) describes the hydrogenolytic cleavage of a benzyl-protected precursor. In this route, 1-benzyl-2-(4-methoxybenzyl)piperidine is subjected to hydrogen gas (20 kg/cm$$^2$$) over palladium-carbon catalyst in toluene at 110–120°C. The benzyl group is selectively removed, leaving the 4-methoxybenzyl moiety intact.
Mechanistic Considerations :
- Catalyst Specificity : Palladium-carbon preferentially cleaves benzyl ethers over methoxy groups under high-pressure conditions.
- Solvent Stability : Toluene’s high boiling point (110°C) prevents solvent degradation during prolonged heating.
Process Metrics :
| Parameter | Value |
|---|---|
| Hydrogen pressure | 20 kg/cm$$^2$$ |
| Reaction time | 3 h |
| Yield | 89% |
Cyclization of Linear Precursors
Friedel-Crafts-Mediated Cyclization
A novel approach (CN102731369A) utilizes 1,5-dichloro-3-pentanone and 4-methoxybenzylamine in a ring-closing reaction. The dichloroketone undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to form the piperidine ring. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt.
Reaction Scheme :
$$
\text{1,5-Dichloro-3-pentanone} + \text{4-Methoxybenzylamine} \rightarrow \text{2-(4-Methoxybenzyl)piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Scalability Data :
| Scale (mol) | Solvent | Yield (%) |
|---|---|---|
| 0.2 | Methanol | 75–80 |
| 1.0 | Methanol | 68–72 |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
- Direct Alkylation : Offers simplicity but struggles with regioselectivity in polyfunctional substrates.
- Reductive Amination : High yields but necessitates handling pyrophoric reagents (LiAlH$$_4$$).
- Hydrogenolytic Deprotection : Ideal for lab-scale synthesis but requires specialized high-pressure equipment.
- Cyclization Strategies : Cost-effective for industrial production despite moderate yields.
Industrial Considerations
The cyclization method (CN102731369A) is highlighted for its low raw material costs (<$50/kg) and compatibility with continuous-flow reactors. In contrast, reductive amination’s reliance on LiAlH$$_4$$ limits its scalability due to safety concerns.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group on the benzyl ring directs electrophilic substitution to the para position, while the benzyl chloride precursor (if present) can participate in nucleophilic displacement.
Oxidation and Reduction
The methoxy group and piperidine ring are susceptible to redox transformations:
Oxidation
Reduction
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes reversible dissociation in solution, enabling pH-dependent reactivity:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Deprotonation | NaOH (1M), H₂O/EtOH | Free base precipitate | Facilitates further alkylation/acylation. |
| Salt Exchange | AgNO₃, H₂O | Silver chloride precipitate + free base | Purity assessment via halide titration. |
Metabolic and Degradation Pathways
In biological systems, the compound undergoes enzymatic transformations:
Comparative Reactivity with Analogues
Structural analogs exhibit variations in reaction outcomes:
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| 2-(3-Fluoro-4-methoxy-benzyl)-piperidine | Electrophilic aromatic substitution | Fluorine directs substitution to meta position. |
| 4-(2-Methoxy-4-methylphenoxy)piperidine | Oxidation | Methyl group stabilizes intermediate carbocation. |
| 2-(4-Chlorobenzyl)piperidine | Nucleophilic displacement | Chlorine enhances leaving-group ability. |
Stability Considerations
Scientific Research Applications
2-(4-Methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methoxybenzyl Substituents
Piperidine derivatives with methoxybenzyl groups exhibit variations in substituent positions and additional functional groups, which influence their physicochemical and biological properties. Key examples include:
Key Observations:
- Functional Groups: Compounds like E2020 incorporate rigid indanone moieties, enhancing acetylcholinesterase (AChE) inhibition (IC₅₀ = 5.7 nM) compared to simpler methoxybenzyl derivatives .
- Linker Modifications : Ethyl linkers in GZ-273B extend the distance between the piperidine ring and aromatic groups, which may improve VMAT inhibition .
Pharmacological and Toxicological Comparisons
A. Acetylcholinesterase (AChE) Inhibition
- E2020 (Donepezil analog): Exhibits potent AChE inhibition (IC₅₀ = 5.7 nM) due to its dual methoxy groups and indanone scaffold, which facilitate π-π stacking and hydrogen bonding within the enzyme's active site .
- 2-(4-Methoxy-benzyl)-piperidine HCl: Lacks the indanone moiety, likely resulting in weaker AChE affinity. No direct IC₅₀ data is available, but structural simplicity suggests reduced potency compared to E2020.
B. VMAT Inhibition
- GZ-273B : Shows significant dopamine uptake inhibition (IC₅₀ ≈ 200 nM) due to its bis(2-methoxyphenyl)ethyl substituents, which enhance hydrophobic interactions with VMAT .
- 2-(4-Methoxy-benzyl)-piperidine HCl: Limited data exists, but its single methoxybenzyl group may reduce VMAT affinity compared to dimeric analogs like GZ-273B.
Physicochemical Properties
Key Insights:
- The hydrochloride salt of 2-(4-Methoxy-benzyl)-piperidine improves aqueous solubility compared to non-ionic analogs like 4-(Diphenylmethoxy)piperidine .
- Bulkier analogs (e.g., GZ-273B) exhibit lower solubility due to extended hydrophobic regions .
Biological Activity
2-(4-Methoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a piperidine ring substituted with a 4-methoxybenzyl group, is being investigated for its effects on various biological systems, particularly in the context of medicinal chemistry.
Overview of Biological Properties
The compound's biological activity is primarily linked to its interaction with neurotransmitter systems and other cellular targets. Its structural similarity to known pharmacological agents suggests potential mechanisms of action that warrant further exploration.
Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. A structurally related compound has been shown to target cyclic phosphodiesterase enzymes (PDE4A and PDE4D), which are crucial in regulating intracellular cyclic AMP levels. This inhibition could lead to enhanced neurotransmitter signaling, making it a candidate for further studies in neuropharmacology.
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity .
- Mechanism of Action : Flow cytometry analysis suggested that the compound induces apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 and altered expression of apoptotic markers such as p53 .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Methoxy-benzyl)-piperidine | Piperidine Derivative | XX | PDE inhibition, apoptosis induction |
| Doxorubicin | Anthracycline | 10.38 | DNA intercalation, topoisomerase inhibition |
| Tamoxifen | Selective Estrogen Receptor Modulator | 10.38 | ER modulation, apoptosis induction |
This table highlights that while doxorubicin and tamoxifen are well-established anticancer agents, the novel compound displays promising activity that may offer new therapeutic avenues.
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of sodium hydroxide. This reaction is conducted under reflux conditions using organic solvents such as dichloromethane or toluene. The resulting product is purified to yield the hydrochloride salt.
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structural Modifications : To optimize its potency and selectivity for specific targets.
Q & A
Q. What steps ensure reproducibility in scaled-up synthesis protocols?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

